molecular formula C30H25NO4 B3997471 2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate

2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate

Cat. No.: B3997471
M. Wt: 463.5 g/mol
InChI Key: GVMDMIWOLZLWRN-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate is an organic compound with the molecular formula C30H25NO4. It is a complex molecule featuring multiple aromatic rings and functional groups, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with glycine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl N-(diphenylacetyl)glycinate
  • 2-oxo-1,2-diphenylethyl N-(benzoyl)glycinate

Uniqueness

2-oxo-1,2-diphenylethyl N-(diphenylacetyl)glycinate is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-[(2,2-diphenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-26(35-29(25-19-11-4-12-20-25)28(33)24-17-9-3-10-18-24)21-31-30(34)27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20,27,29H,21H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMDMIWOLZLWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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